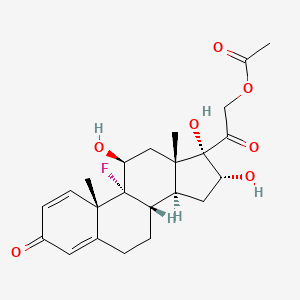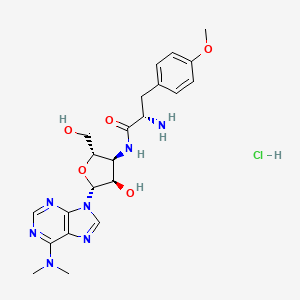
Puromycin monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Puromycin monohydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound mimics the 3’ end of aminoacylated transfer ribonucleic acid (tRNA), allowing it to be incorporated into the growing polypeptide chain, leading to the release of incomplete polypeptides .
准备方法
Synthetic Routes and Reaction Conditions: Puromycin monohydrochloride can be synthesized through a multi-step process involving the coupling of a nucleoside with an amino acid. The key steps include:
Nucleoside Synthesis: The nucleoside component is synthesized through a series of reactions starting from a suitable sugar derivative.
Amino Acid Coupling: The nucleoside is then coupled with a modified tyrosine derivative under specific reaction conditions to form the aminonucleoside structure.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces alboniger followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize yield, and the compound is subsequently isolated using solvent extraction and crystallization techniques .
化学反应分析
Types of Reactions: Puromycin monohydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group in the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Reagents: Used in substitution reactions to modify the amino group.
Acidic or Basic Conditions: Employed to facilitate hydrolysis or other chemical transformations.
Major Products: The major products formed from these reactions include modified derivatives of puromycin that retain or enhance its biological activity .
科学研究应用
Puromycin monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study protein synthesis and ribosome function.
Biology: Employed in cell culture to select genetically modified cells that express puromycin resistance genes.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by protein synthesis dysregulation.
Industry: Utilized in biotechnology for the production of recombinant proteins and other biopharmaceuticals
作用机制
Puromycin monohydrochloride exerts its effects by mimicking the 3’ end of aminoacylated tRNA. It binds to the ribosomal acceptor site and is incorporated into the growing polypeptide chain. This incorporation leads to the premature release of the nascent polypeptide, effectively terminating protein synthesis. The compound targets the ribosomal peptidyl transferase center, which is responsible for catalyzing peptide bond formation .
相似化合物的比较
Chloramphenicol: Another antibiotic that inhibits protein synthesis but through a different mechanism, targeting the peptidyl transferase activity of the ribosome.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Anisomycin: Inhibits protein synthesis by binding to the ribosomal acceptor site, similar to puromycin
Uniqueness of Puromycin Monohydrochloride: this compound is unique due to its ability to cause premature chain termination by mimicking the 3’ end of aminoacylated tRNA. This property allows it to be used as a powerful tool in molecular biology for studying protein synthesis and ribosome function .
属性
CAS 编号 |
3506-23-8 |
|---|---|
分子式 |
C22H30ClN7O5 |
分子量 |
508.0 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |
InChI 键 |
MXJUOYXSYWPMAR-IHFNEQFUSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |
物理描述 |
Puromycin dihydrochloride is a white powder. (NTP, 1992) |
溶解度 |
Soluble (NTP, 1992) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


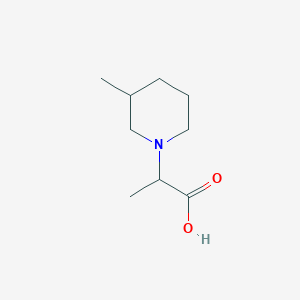
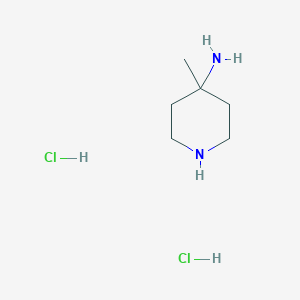
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)
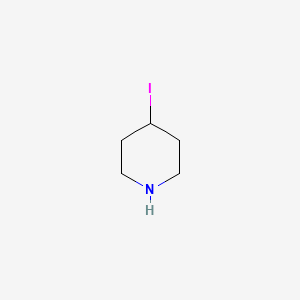
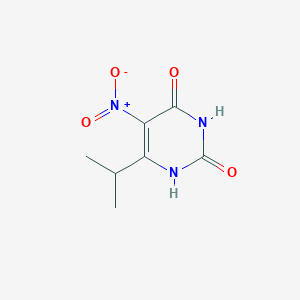
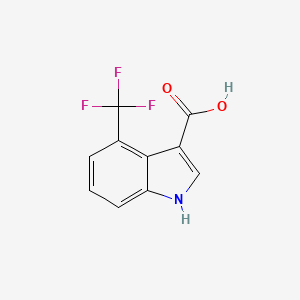
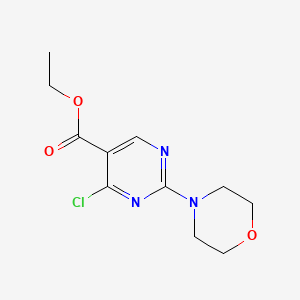
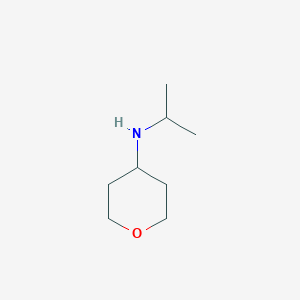
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
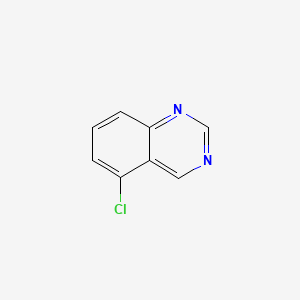
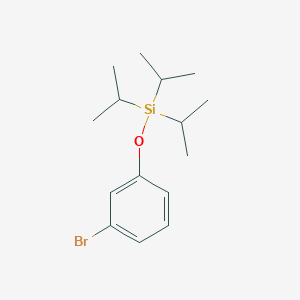
![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)
